
3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide
Vue d'ensemble
Description
3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that has been extensively studied for its potential benefits in various fields, including sports, medicine, and scientific research. This compound belongs to a class of drugs called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have various biochemical and physiological effects in the body.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide involves binding to PPARδ receptors in the body. This binding activates various pathways in the body, including those involved in energy metabolism, inflammation, and cell differentiation. Additionally, 3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance.
Biochemical and physiological effects:
3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects in the body. This compound has been shown to increase endurance and reduce fatigue in animal models. Additionally, 3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its potential benefits in treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied and has a well-established mechanism of action. Additionally, 3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide is relatively easy to synthesize and can be obtained from various commercial sources. However, one limitation of 3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide is that it has been shown to have potential side effects, including an increased risk of cancer in animal models.
Orientations Futures
There are several future directions for research on 3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide. One direction is to further study the potential benefits of this compound in treating various diseases, including diabetes, obesity, and cardiovascular disease. Additionally, future research could focus on developing safer and more effective PPARδ agonists that do not have potential side effects. Finally, future research could focus on understanding the long-term effects of 3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide on the body, particularly with regard to its potential effects on cancer risk.
Applications De Recherche Scientifique
3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide has been extensively studied for its potential benefits in scientific research. This compound has been shown to have various effects on the body, including increasing endurance and reducing inflammation. Additionally, 3-(2-chloro-6-nitrophenoxy)-N-(2-furylmethyl)benzamide has been studied for its potential use in treating various diseases, including diabetes, obesity, and cardiovascular disease.
Propriétés
IUPAC Name |
3-(2-chloro-6-nitrophenoxy)-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c19-15-7-2-8-16(21(23)24)17(15)26-13-5-1-4-12(10-13)18(22)20-11-14-6-3-9-25-14/h1-10H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNYUGZKJMVBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



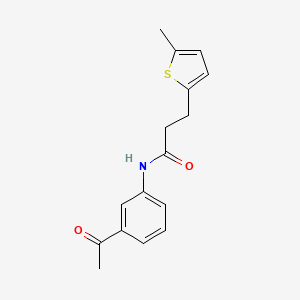
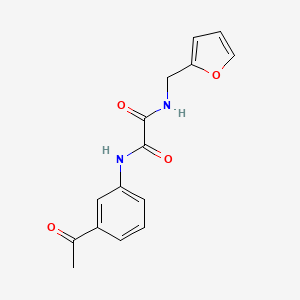

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4237914.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4237916.png)
![2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}-N-1-naphthylacetamide](/img/structure/B4237921.png)
![1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4237925.png)
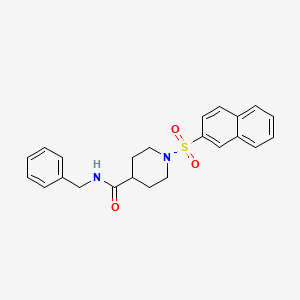
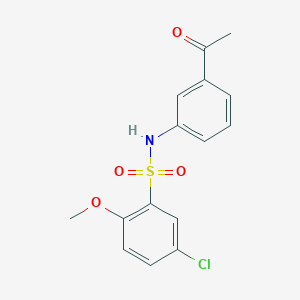
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B4237948.png)
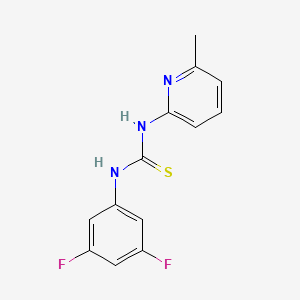
![2-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4237960.png)
![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4237961.png)
